N-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
CAS No.: 1291867-86-1
Cat. No.: VC11867379
Molecular Formula: C20H21ClN6O2
Molecular Weight: 412.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291867-86-1 |
|---|---|
| Molecular Formula | C20H21ClN6O2 |
| Molecular Weight | 412.9 g/mol |
| IUPAC Name | [5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H21ClN6O2/c1-29-17-5-3-2-4-16(17)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-15-8-6-14(21)7-9-15/h2-9H,10-13H2,1H3,(H2,22,23,24,25) |
| Standard InChI Key | KKAFLAXNLMZDRF-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Nomenclature
The compound features a 1,2,3-triazole ring substituted at the 4-position with a piperazine-1-carbonyl group and at the 5-position with a 4-chlorophenylamine moiety. The piperazine ring is further functionalized with a 2-methoxyphenyl group. The systematic IUPAC name reflects this arrangement: N-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine.
Key structural attributes include:
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Molecular Formula: C₂₀H₂₀ClN₅O₂
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Molecular Weight: 405.86 g/mol
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Functional Groups: 1,2,3-triazole, piperazine, carboxamide, chlorophenyl, and methoxyphenyl .
The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic rings influences electronic distribution, potentially enhancing receptor binding interactions .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a multi-step protocol, leveraging click chemistry for triazole formation and amide coupling for piperazine integration:
Step 1: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole core. For example, propargylamine derivatives react with azides under catalytic Cu(I) conditions to yield 1,4-disubstituted triazoles .
Step 2: Piperazine-1-carbonyl linkage is established through carbodiimide-mediated coupling (e.g., EDCl/HOBt) between the triazole and 4-(2-methoxyphenyl)piperazine .
Step 3: Final functionalization introduces the 4-chlorophenyl group via nucleophilic substitution or reductive amination .
Table 1: Representative Reaction Conditions for Key Steps
Characterization
Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity. For instance:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–6.82 (m, aromatic-H), 3.82 (s, 3H, OCH₃), 3.45–2.98 (m, piperazine-H) .
Physicochemical Properties
Table 2: Predicted Physicochemical Profile
| Property | Value | Method/Reference |
|---|---|---|
| logP | 3.8 | Calculated (ChemAxon) |
| Solubility (Water) | 0.12 mg/mL | SwissADME |
| H-Bond Donors | 2 | Structural Analysis |
| H-Bond Acceptors | 6 | Structural Analysis |
| Polar Surface Area | 78.9 Ų | SwissADME |
The moderate logP suggests balanced lipophilicity, favoring membrane permeability and oral bioavailability. Low aqueous solubility may necessitate formulation adjustments for in vivo applications .
Biological Activities and Mechanisms
| Compound | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 9g (Nitroimidazole-triazole) | MCF-7 | 2.0 | |
| VC6589843 (Fluorophenyl-triazole) | HeLa | 5.3 | |
| Target Compound (Predicted) | Solid Tumors | 1–10 | – |
Antimicrobial Activity
The chloro and methoxy groups enhance interactions with microbial enzymes:
Pharmacokinetic and Toxicity Considerations
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Metabolism: Hepatic CYP450-mediated oxidation of the methoxyphenyl group.
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Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but chronic studies are pending .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced potency.
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In Vivo Efficacy Trials: Evaluating pharmacokinetics in murine models.
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Target Identification: Proteomic profiling to elucidate binding partners.
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